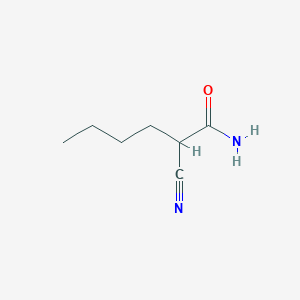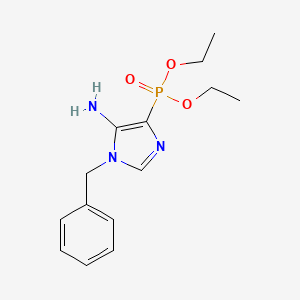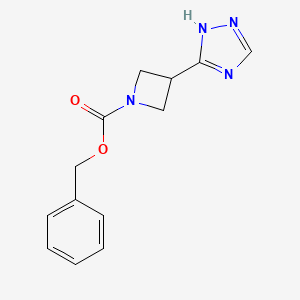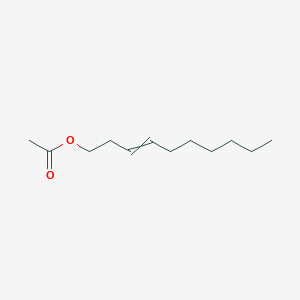![molecular formula C14H15ClN4O4 B14005828 1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea CAS No. 72676-70-1](/img/structure/B14005828.png)
1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by its complex structure, which includes a urea moiety, a chloroethyl group, a pyrrolidinylphenyl group, and a nitroso group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” typically involves multiple steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with phosgene or a phosgene substitute.
Introduction of the Chloroethyl Group: This step involves the alkylation of the urea derivative with a chloroethylating agent.
Attachment of the Pyrrolidinylphenyl Group: This can be done through a nucleophilic substitution reaction.
Nitrosation: The final step involves the nitrosation of the compound using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of DNA alkylation and the mechanisms of DNA repair.
Medicine
In medicine, compounds of this class are investigated for their potential use in chemotherapy due to their ability to inhibit cancer cell growth.
Industry
In industry, it may be used in the development of pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitroso group may also contribute to the compound’s reactivity and cytotoxicity.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat brain tumors and Hodgkin’s lymphoma.
Semustine (MeCCNU): Used in the treatment of gastrointestinal cancers.
Uniqueness
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosoureas
Propiedades
Número CAS |
72676-70-1 |
|---|---|
Fórmula molecular |
C14H15ClN4O4 |
Peso molecular |
338.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(20)8-11(13(18)21)9-2-4-10(5-3-9)16-14(22)19(17-23)7-6-15/h2-5,11H,6-8H2,1H3,(H,16,22) |
Clave InChI |
DFTHABQFPUAXOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)




![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)
![D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)

![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
![N-[5-bromo-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14005804.png)

![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)

![(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14005818.png)
